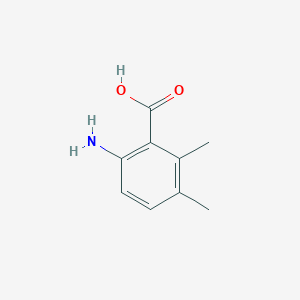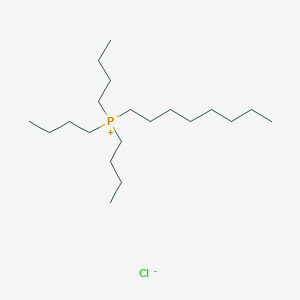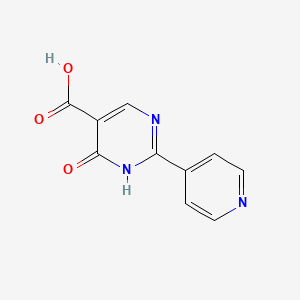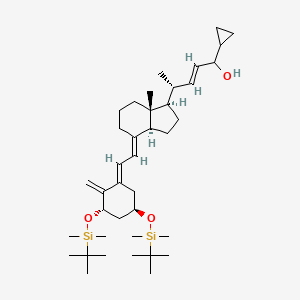![molecular formula C6H7N3 B3144980 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine CAS No. 5654-98-8](/img/structure/B3144980.png)
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
It has been found that similar compounds have shown activity on kinase inhibition , and have been tested against various human cancer cell lines .
Mode of Action
It has been suggested that similar compounds interact with their targets and cause changes at the molecular level . For instance, some compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein .
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, which plays a role in the breakdown of complex carbohydrates into glucose . This suggests that 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine may influence carbohydrate metabolism.
Pharmacokinetics
Similar compounds have shown moderate pharmacokinetic properties in vivo , suggesting that this compound may have similar characteristics.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells . They have also been found to increase the activity of proapoptotic proteins and decrease the activity of anti-apoptotic proteins .
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cells maintenance . The compound interacts with key enzymes and proteins within this pathway, disrupting its normal function .
Cellular Effects
In cellular assays, this compound has shown potent anti-necroptotic activity in both human and mouse cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key protein in the necroptosis pathway .
Temporal Effects in Laboratory Settings
It has shown promising potency in vitro, indicating potential stability and long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 1,3-dicarbonyl compound with a nitrogen-containing fragment, followed by cyclization to form the fused ring system . Another approach involves the use of primary amines and chloro derivatives to form amino esters, which then undergo further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic strategies, including the use of nitrile and pyrimidine aldehyde intermediates. These intermediates are condensed and further modified to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: MCPBA is commonly used for oxidation reactions.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfonyl derivatives, substituted pyrrolo[2,3-D]pyrimidines, and other modified heterocyclic compounds .
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications as kinase inhibitors and anticancer agents.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine: This compound has a similar fused ring structure but includes an oxygen atom in the ring system.
Pyrrolo[2,3-D]pyrimidine Derivatives: These derivatives have been studied for their kinase inhibitory properties and potential as anticancer agents.
Cyclopenta[d]pyrimidine: Another related compound with a fused ring structure, known for its antifolate activity.
Uniqueness: 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is unique due to its specific ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and biological activity. Its ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-5(1)3-7-4-9-6/h3-4H,1-2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGDCFLXUDHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278461 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-98-8 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine scaffold interesting for medicinal chemistry?
A: The this compound core structure has demonstrated potential in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. [] These antagonists are being investigated for their potential in treating anxiety and depression.
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as CRF1 receptor antagonists?
A: Researchers explored modifications of the this compound scaffold at two key positions to optimize affinity for the CRF1 receptor: the amine substituent at the 4-position and the phenyl substituent at the 7-position. [] Notably, replacing typical alkyl chains in the amine region with substituted heteroaryl moieties significantly improved metabolic stability, a crucial factor for in vivo efficacy.
Q3: What challenges arose regarding the metabolic stability of early this compound derivatives and how were they addressed?
A: Initial this compound derivatives incorporating alkyl chains in the amine region suffered from poor metabolic stability, hindering their in vivo performance. [] By substituting these alkyl chains with substituted heteroaryl groups, researchers significantly enhanced the compounds' resistance to metabolic breakdown. This modification led to improved pharmacokinetic properties, including lower plasma clearance, better oral bioavailability, and increased brain penetration, ultimately contributing to a more pronounced and sustained pharmacological effect in vivo.
Q4: Were there any synthetic strategies employed to construct the this compound core?
A: Yes, one study highlighted the synthesis of a this compound derivative via a Heck reaction on a 5-bromopyrimidine alkene precursor. [] This specific reaction yielded a 5-methylene-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. Another study described the formation of a 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine through the reaction of 4,6-dichloro-5-formylpyrimidine with glycine esters. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)


![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)




![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)



